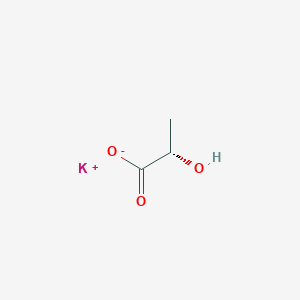

potassium;(2S)-2-hydroxypropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “potassium;(2S)-2-hydroxypropanoate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. Carbonyldiimidazole is a white crystalline solid that is often used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .

Méthodes De Préparation

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .

Analyse Des Réactions Chimiques

Carbonyldiimidazole undergoes several types of chemical reactions:

Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although these are less common.

Substitution: Carbonyldiimidazole is frequently used in substitution reactions to convert amines into amides, carbamates, and ureas.

Common Reagents and Conditions: The reactions typically involve the use of amines, alcohols, and carboxylic acids under mild conditions.

Applications De Recherche Scientifique

Carbonyldiimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a coupling reagent for the synthesis of peptides and other organic compounds.

Biology: In biological research, carbonyldiimidazole is used to modify proteins and peptides, facilitating the study of their structure and function.

Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those involving peptide bonds.

Mécanisme D'action

The mechanism of action of carbonyldiimidazole involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an activated intermediate, which then reacts with amines to form amides. The molecular targets and pathways involved include the activation of carboxylic acids and the subsequent formation of peptide bonds .

Comparaison Avec Des Composés Similaires

Carbonyldiimidazole is unique in its ability to act as a coupling reagent without the need for harsh conditions or toxic reagents. Similar compounds include:

Phosgene: Used for similar purposes but is highly toxic and requires stringent handling conditions.

Imidazole: A component of carbonyldiimidazole, used in various organic synthesis reactions.

N,N’-Dicyclohexylcarbodiimide: Another coupling reagent used in peptide synthesis but can cause side reactions and is less stable than carbonyldiimidazole.

Carbonyldiimidazole stands out due to its stability, ease of handling, and effectiveness in promoting peptide bond formation under mild conditions.

Propriétés

IUPAC Name |

potassium;(2S)-2-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZLMBHDXVLRIX-DKWTVANSSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B7824296.png)

![(1R,2S,3R,4S)-3-azaniumyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7824305.png)